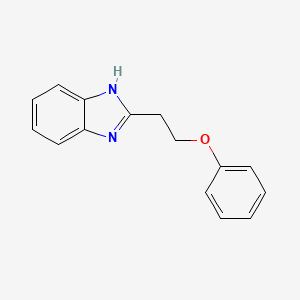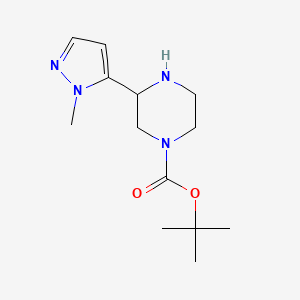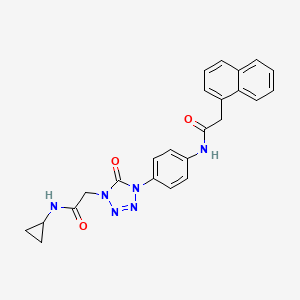![molecular formula C11H11BrN2S B3020357 2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 391868-56-7](/img/structure/B3020357.png)
2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Benzimidazole derivatives are widely studied for their potential as therapeutic agents due to their ability to interact with biological targets.
Wirkmechanismus
Target of Action
The primary target of the compound 2-{[(2-BROMOPROP-2-EN-1-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE is currently unknown. This compound belongs to the class of imidazoles , which are known to interact with a variety of targets in the body, including enzymes, receptors, and ion channels . .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity . The specific mode of action for this compound would depend on its primary target.
Biochemical Pathways
Without specific information on the compound’s target and mode of action, it’s challenging to accurately summarize the affected biochemical pathways. Imidazole derivatives can influence a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
In silico ADMET prediction is a common approach used in drug discovery to estimate these properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole typically involves the bromomethylation of thiols followed by a coupling reaction with benzimidazole derivatives. One efficient method for bromomethylation of thiols uses paraformaldehyde and hydrobromic acid in acetic acid, which minimizes the generation of toxic byproducts . The resulting bromomethyl sulfide can then be coupled with benzimidazole under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfur atom in the thioether linkage can be oxidized to sulfoxides or sulfones, and the benzimidazole ring can undergo reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Sulfoxides and sulfones are typical products of oxidation reactions.
Coupling Products: Products with extended carbon chains or aromatic systems can be obtained through coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of corrosion inhibitors and other industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole Derivatives: These compounds also contain sulfur and nitrogen heterocycles and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thiazole Derivatives: Known for their versatility and wide range of applications in drug development and industry.
Uniqueness
2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole is unique due to its specific combination of a benzimidazole ring with a bromomethyl thioether linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-(2-bromoprop-2-enylsulfanylmethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c1-8(12)6-15-7-11-13-9-4-2-3-5-10(9)14-11/h2-5H,1,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRBXHVBPGPBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CSCC1=NC2=CC=CC=C2N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B3020275.png)



![5-(furan-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B3020283.png)
![3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B3020284.png)

![3-(3-chlorophenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3020287.png)
![6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3020289.png)
![N-(4-chlorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3020291.png)


![2-(4-chlorophenoxy)-2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}propanamide](/img/structure/B3020295.png)

